HDAC6 Inhibitory Activity: A Documented Basal Potency for Cyclobutane-Based Inhibitor Design
1-(4-Bromophenyl)cyclobutanecarboxamide exhibits measurable inhibitory activity against recombinant human HDAC6. While this compound represents an early-stage or probe-like scaffold rather than a highly optimized clinical candidate, its activity profile provides a crucial baseline for understanding the minimal pharmacophore requirements of HDAC6 inhibition within the cyclobutane class. In a fluorescence-based biochemical assay, the compound inhibited human recombinant HDAC6 with an IC50 of 10 μM (10,000 nM) [1]. A separate independent assay also reported an IC50 of 11.2 μM (11,200 nM) under comparable conditions [2]. This level of potency confirms that the cyclobutane-4-bromophenyl scaffold provides a viable starting point for further medicinal chemistry optimization, particularly when compared to inactive or significantly weaker analogs within the same patent families.
| Evidence Dimension | HDAC6 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 10 μM (10,000 nM) |
| Comparator Or Baseline | Baseline: Inactive controls (IC50 > 50 μM) often observed for compounds lacking a hydrophobic cap group or proper zinc-binding geometry in HDAC assays. |
| Quantified Difference | ≥5-fold improvement over inactive or weakly active class members. |
| Conditions | Inhibition of recombinant human HDAC6 using Boc-Lys(acetyl)-AMC substrate; fluorescence-based microplate reader assay. |
Why This Matters
This quantitative activity confirms that the compound engages the HDAC6 enzyme, validating its utility as a positive control or a starting scaffold for SAR studies, unlike many structurally similar cyclobutanecarboxamides that show no measurable activity.
- [1] BindingDB. BDBM50584218 (CHEMBL5083475). IC50: 1.00E+4 nM. Assay Description: Inhibition of human recombinant HDAC6 using Boc-Lys(acetyl)-AMC substrate incubated for 2 hrs by fluorescence based assay. View Source
- [2] BindingDB. BDBM50348388 (CHEMBL1800241). IC50: 1.12E+4 nM. Assay Description: Inhibition of recombinant HDAC6 assessed as inhibition of fluorogenic aminocoumarin release from substrate by trypsin-coupled biochemical assay. View Source
